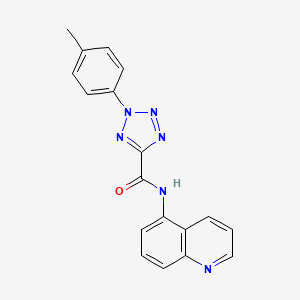

N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

“N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Propriétés

IUPAC Name |

2-(4-methylphenyl)-N-quinolin-5-yltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O/c1-12-7-9-13(10-8-12)24-22-17(21-23-24)18(25)20-16-6-2-5-15-14(16)4-3-11-19-15/h2-11H,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTIABBMJNLTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.

Quinoline Derivative Preparation: The quinoline moiety can be synthesized via classical methods such as the Skraup synthesis or Friedländer synthesis.

Coupling Reactions: The final step involves coupling the quinoline derivative with the tetrazole intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Catalytic Cyclization and Rearrangement

The quinoline core participates in acid-catalyzed cyclization to form fused heterocycles. For example:

-

In the presence of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg catalyst), 4-methylbenzaldehyde and pyruvic acid form imine intermediates that cyclize into quinoline derivatives at 80°C (85% yield) .

Mechanism :

-

Nucleophilic attack by naphthylamine on activated benzaldehyde → imine intermediate (I).

-

Enolized pyruvic acid attacks (I) → intermediate (III).

-

Cyclization/dehydration → aromatized quinoline product (V) .

Tetrazole-Specific Reactivity

The tetrazole ring undergoes electrophilic substitution and coordination-driven reactions :

-

Sulfenylation : With thiocyanates and CeIII catalysts, the tetrazole C5 position reacts to form 5-sulfenyl derivatives (18–25% yield in H₂O or glycerol) .

-

Metal coordination : The tetrazole’s nitrogen atoms bind to transition metals (e.g., CeIII, ZnII), polarizing the C≡N bond for nucleophilic attacks .

Biological Interaction Pathways

The compound interacts with biological targets through:

-

DNA intercalation : The planar quinoline moiety inserts into DNA base pairs, disrupting replication.

-

Enzyme inhibition : The tetrazole ring forms hydrogen bonds with catalytic residues (e.g., in FtsZ GTPase or DNA gyrase), blocking bacterial cell division (MIC: 0.5–32 μg/mL) .

Comparative Reaction Conditions

Reaction optimization data for related tetrazole-quinoline systems:

| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CeCl₃·7H₂O | H₂O | 100 | 480 | 25 |

| 2 | Dibutyltin oxide | Toluene | 110 | 360 | 92 |

| 3 | Fe₃O₄@SiO₂@urea–thiazole | EtOH | 80 | 90 | 85 |

Stability and Degradation

-

Hydrolytic stability : The carboxamide bond resists hydrolysis at pH 4–9 but cleaves under strong acidic/basic conditions (pH <2 or >12).

-

Thermal degradation : Decomposes above 250°C, releasing CO₂ and NH₃, confirmed by TGA-FTIR.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has been investigated for its potential as a pharmaceutical candidate due to its structural features that allow interaction with biological targets.

Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide have shown efficacy against various strains of bacteria and fungi .

Anticancer Properties : The compound is being explored for its anticancer effects, particularly its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Tetrazoles are recognized for their broad spectrum of biological activities, including:

- Antiviral : Potential effectiveness against viral infections.

- Anti-inflammatory : Compounds have shown promise in reducing inflammation markers in vitro.

- Neuroprotective Effects : Some derivatives are being studied for their neuroprotective properties against neurodegenerative diseases .

Antitubercular Activity

A study evaluated the antitubercular activity of quinoline-tetrazole hybrids, demonstrating that certain derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis. For example, a compound structurally related to N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide showed promising results with a minimum inhibitory concentration (MIC) comparable to established antitubercular drugs .

Drug Development

Tetrazole-based compounds have been integrated into drug design strategies targeting various diseases. Notably, several tetrazole derivatives have reached clinical use, underscoring their therapeutic potential . The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of “N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(quinolin-5-yl)-2-(phenyl)-2H-tetrazole-5-carboxamide

- N-(quinolin-5-yl)-2-(m-tolyl)-2H-tetrazole-5-carboxamide

- N-(quinolin-5-yl)-2-(o-tolyl)-2H-tetrazole-5-carboxamide

Uniqueness

“N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” is unique due to the specific substitution pattern on the tetrazole ring and the presence of the p-tolyl group. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Activité Biologique

N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Synthesis of the Compound

The synthesis of N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the reaction of quinoline derivatives with tetrazole precursors. A common method includes using trimethylsilyl azide in the presence of a catalytic agent such as dibutyltin oxide to facilitate the formation of the tetrazole ring from a corresponding nitrile precursor. This method has shown high yields and purity of the final product, which is essential for subsequent biological evaluations .

2. Biological Activity Overview

The biological activity of N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can be categorized into several key areas:

2.1 Anticancer Activity

Research indicates that quinoline derivatives, including N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:

- MCF7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- PC3 (prostate cancer)

In vitro studies demonstrated that the compound induces apoptosis in these cell lines, with notable downregulation of heat shock protein 90 (Hsp90) client proteins such as HER2 and Raf-1, leading to reduced cell viability and increased apoptosis rates .

Table 1: In Vitro Anticancer Activity

| Compound | Cell Line | GI50 (µM) | % Viability at 25 µM |

|---|---|---|---|

| N-(quinolin-5-yl)-... | MCF7 | 10 | <30 |

| N-(quinolin-5-yl)-... | MDA-MB-231 | 15 | <47 |

| N-(quinolin-5-yl)-... | PC3 | 20 | ~56 |

GI50: Concentration required to inhibit cell growth by 50%

2.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial DNA gyrase and other essential enzymes .

Table 2: Antimicrobial Activity Against Mycobacterial Strains

| Compound | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(quinolin-5-yl)-... | M. tuberculosis | 7.6 µmol |

| N-(quinolin-5-yl)-... | M. kansasii | 8.0 µmol |

3. Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study demonstrated that N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide significantly reduced cell viability in MCF7 cells at concentrations as low as 10 µM, showcasing its potency against breast cancer .

- Antimycobacterial Activity : Another investigation revealed that this compound showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its potential as an alternative treatment option in infectious diseases .

- Mechanistic Studies : Further research into the mechanism of action revealed that the compound induces cellular stress responses and apoptosis through modulation of signaling pathways associated with cancer cell survival .

4. Conclusion

N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms and potential therapeutic applications.

Future studies should focus on clinical trials to assess safety and efficacy in vivo, as well as exploring structural modifications to enhance bioactivity and selectivity against target diseases.

Q & A

Q. Key Optimization Parameters :

- Reaction temperature (70–100°C for cycloaddition).

- Stoichiometric ratios (1:1.2 for nitrile:NaN₃).

- Yield improvements via microwave-assisted synthesis (e.g., Anton Paar Monowave 300 at 150°C for 1 hour) .

Advanced: How can computational models like Hansch analysis guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

A combined Hansch/Free-Wilson approach can correlate substituent effects with bioactivity:

Parameterization : Calculate physicochemical descriptors (logP, molar refractivity, Hammett σ) for substituents on the tetrazole and quinoline rings.

Model Development : Use multivariate regression to relate descriptors to experimental bioactivity (e.g., IC₅₀ values). For example, electron-withdrawing groups on the phenyl ring may enhance binding affinity to target proteins .

Validation : Cross-validate models using leave-one-out (LOO) methods and compare predicted vs. observed activities.

Case Study : In antiallergic tetrazole derivatives, fluorination at the ortho position of the phenyl ring increased potency by 130-fold compared to unsubstituted analogs .

Basic: What spectroscopic and analytical methods confirm the compound’s structural identity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with exact mass matching theoretical molecular weight (e.g., C₁₈H₁₄N₆O: 354.12 g/mol).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and tetrazole ring (~1450 cm⁻¹) .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

Methodological Answer:

Data Collection : Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) and integrate data with SHELX .

Refinement Tools :

- SHELXL : Apply restraints for disordered atoms (e.g., ISOR, DELU commands) and refine anisotropic displacement parameters .

- ORTEP-3 : Visualize thermal ellipsoids to identify regions of high disorder. For twinned data, use TWIN/BASF commands in SHELXL .

Validation : Check CIF files with PLATON/ADDSYM to detect missed symmetry and validate hydrogen bonding networks .

Example : A structure with 87% occupancy for the p-tolyl group may require partitioning into two discrete positions using PART commands .

Basic: What in vitro assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays :

- Cellular Assays :

- Test antiproliferative activity in cancer cell lines (e.g., K562 leukemia) using MTT assays.

- Monitor amyloid aggregation inhibition via Thioflavin T fluorescence in neuronal models .

Advanced: How can metabolic stability and bioavailability challenges be addressed during preclinical development?

Methodological Answer:

Metabolic Stability :

- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots.

- Introduce blocking groups (e.g., methyl on tetrazole) to reduce CYP450-mediated oxidation .

Bioavailability Optimization :

- Improve solubility via salt formation (e.g., hydrochloride salt of the quinoline NH).

- Use logD adjustments (target 2–3) through substituent modification (e.g., replacing p-tolyl with polar groups) .

Basic: What are the best practices for reporting crystallographic data?

Methodological Answer:

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with complete experimental details (temperature, wavelength, R-factors).

- Tables to Include :

- Crystal data (space group, unit cell parameters).

- Refinement statistics (R₁, wR₂, GoF).

- Hydrogen bonding and π-π stacking interactions .

- Software : Use SHELXTL or OLEX2 for structure solution and SIR97 for validation .

Advanced: How to analyze conflicting bioactivity data across different assay conditions?

Methodological Answer:

Controlled Replication : Repeat assays under standardized conditions (pH 7.4, 37°C, 5% CO₂).

Data Deconvolution :

- Use ANOVA to assess variability sources (e.g., batch effects, cell passage number).

- Apply principal component analysis (PCA) to identify outlier datasets .

Mechanistic Studies : Perform surface plasmon resonance (SPR) to confirm direct target binding vs. off-target effects.

Example : A compound showing 87% amyloid inhibition in pH 7 buffer but only 45% in serum-containing media suggests protein binding issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.